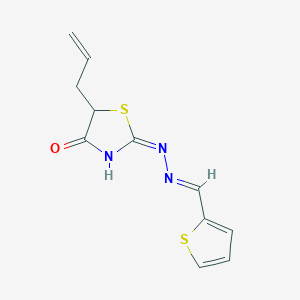

(E)-5-烯丙基-2-((E)-(噻吩-2-基甲亚)肼酮)噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

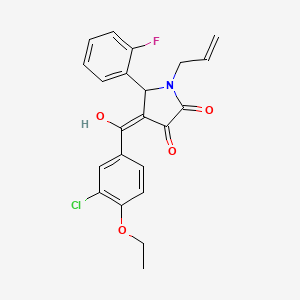

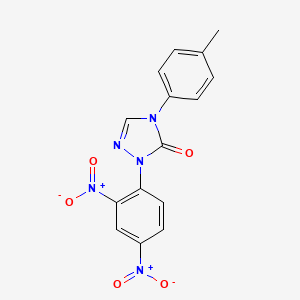

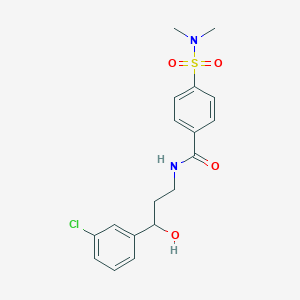

“(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . The authors highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones . A facile access to thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates in situ derived active 1,3-dipolar aza-oxyallyl cations was achieved under mild conditions .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied by NMR and X-ray single crystal diffraction . The 1H NMR spectral data indicated that the hydrazone group assumes the E-configuration, which was further confirmed by bi-dimensional NMR and crystallographic data .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have shown diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidin-4-one derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Physical And Chemical Properties Analysis

Thiazolidin-4-one is a heterocyclic compound having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .科学研究应用

合成和药用

- 抗纤维化和抗癌活性:对氨基(亚氨基)噻唑烷酮衍生物的研究表明,它们具有显着的抗纤维化和抗癌活性。这些化合物是使用一锅三组分反应合成的,其中一些显示出与已知的抗纤维化药物类似的高活性水平,而不清除超氧化物自由基,表明它们作为抗纤维化治疗中进一步测试的候选者的潜力(Kaminskyy 等,2016)。

- 抗菌和细胞毒活性:合成了一系列新的噻唑烷-4-酮衍生物,显示出对 B. subtilis 和 C. albicans 的显着抗生素活性,以及对人白血病和肺癌细胞系的细胞毒活性(Feitoza 等,2012)。

- 抗肿瘤剂:合成了包含噻吩部分的衍生物,并评估了它们对肝细胞癌细胞系的抗肿瘤活性,揭示了某些化合物的有希望的活性(Gomha 等,2016)。

材料科学和催化活性

- 线性和非线性光学性质:合成了含有噻唑烷-5-基偶氮基团的偶氮氨基水杨酸衍生物,表现出线性和非线性光学性质。这些性质使它们成为光学应用的潜在候选者,包括作为染料和光子器件(El-Ghamaz 等,2018)。

合成和结构见解

- 合成和表征:一些研究集中于噻唑烷酮衍生物的合成和表征,突出了它们在各个应用领域的潜力。例如,烯丙基 2-(噻吩-2-基亚甲基)肼-碳二硫代酸酯的镍(II)和铜(II)配合物的合成证明了化合物的络合物形成,并提供了对其结构性质的见解(Takjoo 等,2012)。

作用机制

未来方向

Thiazolidin-4-one derivatives demonstrate considerable potential as anticancer agents . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

属性

IUPAC Name |

(2E)-5-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-2-4-9-10(15)13-11(17-9)14-12-7-8-5-3-6-16-8/h2-3,5-7,9H,1,4H2,(H,13,14,15)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLJFMZZVZRZOY-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(=O)NC(=NN=CC2=CC=CS2)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)

![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)